![molecular formula C17H14N2O2 B12551739 3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one CAS No. 143423-44-3](/img/structure/B12551739.png)
3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one is a heterocyclic compound that belongs to the class of pyrroloquinazolines This compound is characterized by its unique structure, which includes a phenoxy group attached to a dihydropyrroloquinazoline core
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of anthranilamide with an aldehyde or ketone in the presence of a catalyst such as graphene oxide nanosheets in an aqueous medium . This method is advantageous due to its mild reaction conditions and high yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the process. Additionally, the use of environmentally friendly catalysts and solvents is emphasized to minimize the environmental impact.
化学反応の分析
Types of Reactions
3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can yield dihydroquinazoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenoxy or pyrroloquinazoline core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted quinazolinones and dihydroquinazolines, which can have different pharmacological properties and applications.
科学的研究の応用
Chemistry: The compound serves as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a therapeutic agent for various diseases.
Industry: The compound can be used in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its potential in modulating cellular signaling pathways.
類似化合物との比較
Similar Compounds
2,3-Dihydroquinazolinones: These compounds share a similar core structure but lack the phenoxy group.
Quinazolin-4(3H)-ones: These compounds have a quinazoline core but differ in the substitution pattern.
Uniqueness
The presence of the phenoxy group in 3-Phenoxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one imparts unique chemical and biological properties, making it distinct from other similar compounds. This structural feature can influence its reactivity and interaction with biological targets, potentially leading to novel applications.
特性
CAS番号 |
143423-44-3 |
|---|---|
分子式 |
C17H14N2O2 |
分子量 |
278.30 g/mol |
IUPAC名 |
3-phenoxy-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-9-one |
InChI |
InChI=1S/C17H14N2O2/c20-17-13-8-4-5-9-14(13)18-16-15(10-11-19(16)17)21-12-6-2-1-3-7-12/h1-9,15H,10-11H2 |
InChIキー |
WUWKVQJCGFHDHR-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=NC3=CC=CC=C3C2=O)C1OC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


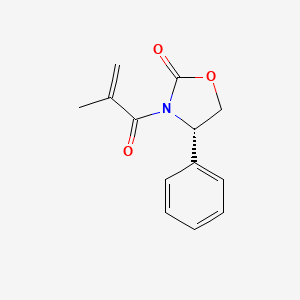
![5'-O-[Bis(4-methoxyphenyl)(phenyl)methyl]-3'-deoxy-3'-formylthymidine](/img/structure/B12551659.png)
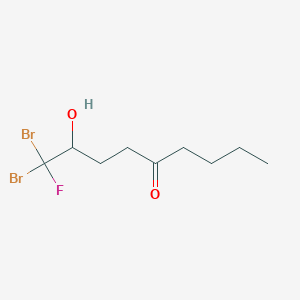
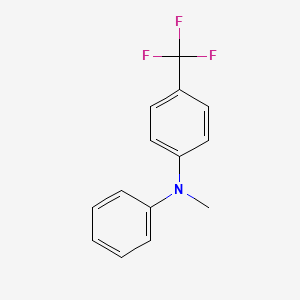
![Quinoline, 8-[4-[(4-fluorophenyl)methyl]-1-piperazinyl]-3-(phenylsulfonyl)-](/img/structure/B12551667.png)
![6-(4-Chlorophenyl)-3-phenyl[1,3]thiazolo[4,5-e][1,2,4]triazine](/img/structure/B12551668.png)

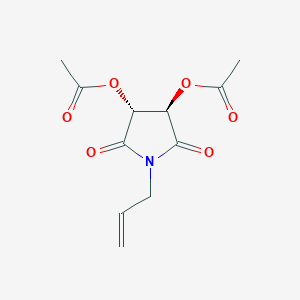
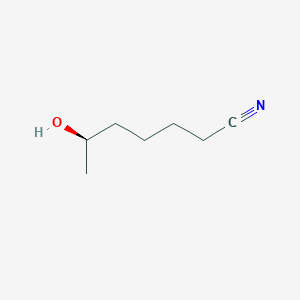
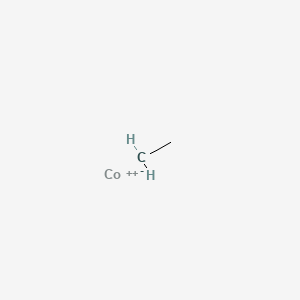
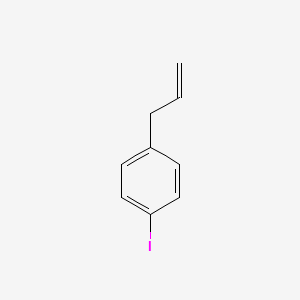
![1,1'-[1,4-Phenylenebis(oxyethane-2,1-diyloxymethylene)]bis(4-chlorobenzene)](/img/structure/B12551710.png)
![2-[Bis(2-sulfanylpropyl)amino]ethan-1-ol](/img/structure/B12551716.png)

